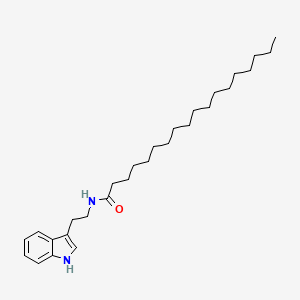

![molecular formula BH3N B12055981 Ammonia borane [MI]](/img/structure/B12055981.png)

Ammonia borane [MI]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonia borane, also known as ammoniotrihydroborate, is a chemical compound with the formula H₃NBH₃. It is a colorless or white solid and is the simplest molecular boron-nitrogen-hydride compound. Ammonia borane has attracted significant attention due to its potential as a hydrogen storage material, making it a subject of interest in both academic and industrial research .

准备方法

Synthetic Routes and Reaction Conditions

Ammonia borane can be synthesized through several methods. One common method involves the reaction of diborane (B₂H₆) with ammonia (NH₃), which primarily produces the diammoniate salt. when an adduct of borane is used instead of diborane, ammonia borane is the main product: [ \text{BH}_3(\text{THF}) + \text{NH}_3 \rightarrow \text{BH}_3\text{NH}_3 + \text{THF} ] Another method involves the use of sodium borohydride (NaBH₄) as a boron source .

Industrial Production Methods

Industrial production of ammonia borane typically involves the reaction of sodium borohydride with ammonium sulfate in tetrahydrofuran (THF) under ambient conditions. This method yields pure ammonia borane efficiently .

化学反应分析

Types of Reactions

Ammonia borane undergoes various chemical reactions, including:

Hydrolysis: Ammonia borane reacts with water to release hydrogen gas.

Thermolysis: Heating ammonia borane leads to the release of hydrogen gas.

Methanolysis: Reaction with methanol also releases hydrogen

Common Reagents and Conditions

Hydrolysis: Catalyzed by metal oxides, ammonia borane releases hydrogen in the presence of water.

Thermolysis: Requires heating to temperatures around 90°C.

Methanolysis: Involves the use of methanol as a solvent and reactant

Major Products

The major product of these reactions is hydrogen gas (H₂), making ammonia borane a valuable hydrogen storage material .

科学研究应用

Ammonia borane has a wide range of applications in scientific research, including:

Hydrogen Storage: Due to its high hydrogen content (19.6 wt%), ammonia borane is extensively studied as a hydrogen storage material for fuel cells.

Chemical Catalysis: Used as a catalyst in various chemical reactions.

Electrochemical Energy Systems: Applied in the development of advanced energy technologies.

Green Propulsion Systems: Utilized in rocket propulsion systems.

Portable Hydrogen Source: Provides a portable hydrogen source for on-board fuel cells.

作用机制

The mechanism of action of ammonia borane primarily involves the release of hydrogen gas through hydrolysis, thermolysis, or methanolysis. The compound interacts with metal particles, dissociating the B-N bond to form intermediates that release hydrogen. The formation of dihydrogen bonds and hydrogen bonds plays a crucial role in these reactions .

相似化合物的比较

Ammonia borane is unique due to its high hydrogen content and stability. Similar compounds include:

Borane tert-butylamine: (CH₃)₃C−NH₂→BH₃

Borane trimethylamine: (CH₃)₃N→BH₃

Borane isopropylamine: (CH₃)₂CH−NH₂→BH₃

These compounds share similar structures but differ in their hydrogen storage capacities and stability. Ammonia borane stands out due to its higher hydrogen content and potential for practical applications in hydrogen storage and energy systems .

属性

InChI |

InChI=1S/B.H3N/h;1H3 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBANFLSTOJPTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

27.84 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13774-81-7 |

Source

|

| Record name | Ammonia borane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013774817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMMONIA BORANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7O5A5MH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

azanium](/img/structure/B12055927.png)

![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)

![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)